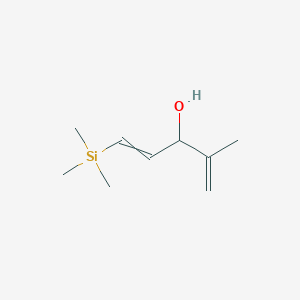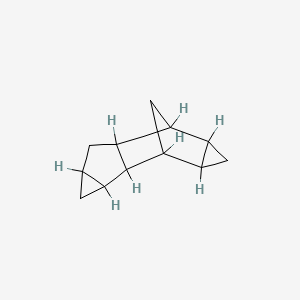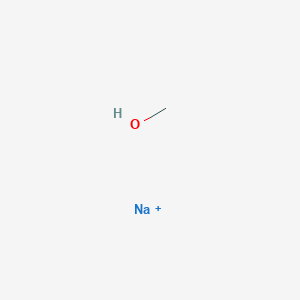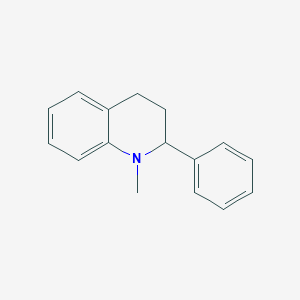
N,N'-bis(2-hydroxyphenyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(2-hydroxyphenyl)propanediamide is a chemical compound known for its chelating properties. It is structurally characterized by two hydroxyphenyl groups attached to a propanediamide backbone. This compound is of interest in various fields due to its ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-hydroxyphenyl)propanediamide typically involves the reaction of 2-hydroxybenzaldehyde with propanediamine under controlled conditions. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of N,N’-bis(2-hydroxyphenyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(2-hydroxyphenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted phenols from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
N,N’-bis(2-hydroxyphenyl)propanediamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N’-bis(2-hydroxyphenyl)propanediamide primarily involves its ability to chelate metal ions. The hydroxyphenyl groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteinases by depriving them of the necessary metal ions required for their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid): Similar in structure but contains acetic acid groups instead of the propanediamide backbone.
N,N’-bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups instead of hydroxyphenyl groups.
Uniqueness
N,N’-bis(2-hydroxyphenyl)propanediamide is unique due to its specific structure that allows for strong chelation with metal ions, making it particularly effective in applications requiring metal ion sequestration. Its ability to inhibit metalloproteinases also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
84755-34-0 |
|---|---|
Molekularformel |
C15H14N2O4 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
N,N'-bis(2-hydroxyphenyl)propanediamide |
InChI |
InChI=1S/C15H14N2O4/c18-12-7-3-1-5-10(12)16-14(20)9-15(21)17-11-6-2-4-8-13(11)19/h1-8,18-19H,9H2,(H,16,20)(H,17,21) |
InChI-Schlüssel |
HFXZIXZPIABOKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)




![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)


